1-(1-Carbamoylethyl)-1,2,3,4-tetrahydroquinoline-4-carboxylic acid

描述

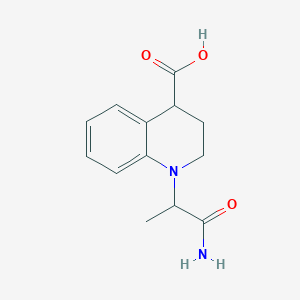

1-(1-Carbamoylethyl)-1,2,3,4-tetrahydroquinoline-4-carboxylic acid is a tetrahydroquinoline derivative featuring a carboxylic acid group at position 4 of the heterocyclic ring and a carbamoylethyl substituent (-CH₂C(O)NH₂) attached to the nitrogen atom.

属性

IUPAC Name |

1-(1-amino-1-oxopropan-2-yl)-3,4-dihydro-2H-quinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O3/c1-8(12(14)16)15-7-6-10(13(17)18)9-4-2-3-5-11(9)15/h2-5,8,10H,6-7H2,1H3,(H2,14,16)(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGDNOIVWNYWFHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N)N1CCC(C2=CC=CC=C21)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

1-(1-Carbamoylethyl)-1,2,3,4-tetrahydroquinoline-4-carboxylic acid is a compound of significant interest due to its potential biological activities. This article reviews its chemical properties, synthesis methods, and various biological activities, particularly in the context of cancer research and pharmacological applications.

- Chemical Formula : C13H16N2O3

- Molecular Weight : 248.28 g/mol

- IUPAC Name : 1-(1-amino-1-oxopropan-2-yl)-3,4-dihydro-2H-quinoline-4-carboxylic acid

- Appearance : Powder

- Storage Temperature : Room Temperature

| Property | Value |

|---|---|

| Molecular Formula | C13H16N2O3 |

| Molecular Weight | 248.28 g/mol |

| IUPAC Name | 1-(1-amino-1-oxopropan-2-yl)-3,4-dihydro-2H-quinoline-4-carboxylic acid |

| PubChem CID | 81580018 |

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. Various methodologies have been explored to optimize yield and purity. The compound can be synthesized through acylation reactions involving tetrahydroquinoline derivatives and specific acyl chlorides.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. It has been shown to inhibit the Bcl-2 family proteins, which are crucial for cancer cell survival. A derivative related to this compound demonstrated a Ki value of 5.2 µM against Bcl-2 proteins, indicating a strong binding affinity that could lead to apoptosis in cancer cells .

Case Study : In vitro assays indicated that certain derivatives of tetrahydroquinoline compounds exhibited significant anti-proliferative activity against various cancer cell lines. For instance, compounds tested on Jurkat cells showed induction of apoptosis and caspase-3 activation in a dose-dependent manner .

Antioxidant Activity

The antioxidant potential of this compound has also been investigated. In vitro studies revealed that it could inhibit albumin denaturation and exhibit antitryptic activity. These properties suggest that it may play a role in mitigating oxidative stress-related disorders .

Comparative Analysis of Related Compounds

A comparative analysis of various tetrahydroquinoline derivatives reveals differences in their biological activities:

| Compound | Anticancer Activity | Antioxidant Activity | Notes |

|---|---|---|---|

| This compound | Moderate | High | Induces apoptosis through Bcl-2 inhibition |

| 1,2,3,4-Tetrahydroisoquinoline derivatives | High | Moderate | Stronger binding affinities noted |

| Ibuprofen hybrids with tetrahydroquinoline | Variable | Low | Limited anticancer activity observed |

科学研究应用

Biochemical Research

This compound has been identified as a promising candidate for use in biochemical research due to its role as a non-ionic organic buffering agent. It effectively maintains pH levels within biological systems (pH range of 6 to 8.5), which is essential for various enzymatic reactions.

Buffering Capacity

The buffering capacity of this compound is vital for:

- Cell Cultures : Maintaining physiological pH levels during cellular processes.

- Biochemical Assays : Ensuring optimal conditions for enzymatic activity.

Pharmaceuticals

The unique structure of 1-(1-Carbamoylethyl)-1,2,3,4-tetrahydroquinoline-4-carboxylic acid positions it as a candidate for drug development:

- Potential Therapeutics : Its properties may be explored for developing drugs targeting neurological conditions like Alzheimer's disease due to its impact on acetylcholine levels.

Chemical Reactions

The compound participates in various chemical reactions typical of carboxylic acids and nitrogen-containing heterocycles:

- Reactivity : It can undergo specific reactions requiring catalysts or particular conditions (e.g., heat or acidic environments).

Study on Buffering Capacity

A study highlighted the effectiveness of this compound in maintaining pH stability during enzymatic reactions. The specific pKa values allow it to function effectively within the desired pH range, making it suitable for applications in cell culture and biochemical assays.

Drug Development Research

Research into compounds with similar structures has shown promising results in inhibiting acetylcholinesterase activity. This suggests that derivatives of tetrahydroquinolines may have therapeutic potential for treating cognitive disorders associated with decreased acetylcholine levels.

相似化合物的比较

Comparison with Similar Compounds

Structural and Functional Group Variations

2.1.1 1,2,3,4-Tetrahydroquinoline-4-carboxamide (C10H12N2O)

- Structure : Features a carboxamide (-CONH₂) at position 4 instead of a carboxylic acid (-COOH) and lacks the carbamoylethyl group.

- Molecular weight = 176.22 g/mol .

- Synthesis : Prepared via amidation of carboxylic acid precursors or direct substitution reactions.

2.1.2 1-(1-Methylpiperidin-4-yl)-1,2,3,4-tetrahydroquinoline (Compound 58)

- Structure : Replaces the carbamoylethyl group with a methylpiperidinyl moiety; lacks the carboxylic acid.

- Properties : Increased lipophilicity due to the piperidine ring, which may enhance CNS penetration. Synthesized via reductive amination using sodium triacetoxyborohydride .

2.1.3 1-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroquinoline-2-carboxylic Acid (C15H19NO4)

- Structure : Incorporates a tert-butoxycarbonyl (Boc) protecting group at the nitrogen and a carboxylic acid at position 2.

- Properties : The Boc group enhances steric bulk and stability during synthesis. Molecular weight = 277.32 g/mol .

2.1.4 4-Oxo-1-pentyl-1,4-dihydroquinoline-3-carboxamide Derivatives

- Structure : Contains a keto group at position 4 and a carboxamide at position 3, differing in substitution pattern.

- Properties : The oxo group enables conjugation, affecting electronic properties and reactivity .

Physicochemical Properties

| Compound | Functional Groups | Molecular Weight (g/mol) | Key Properties |

|---|---|---|---|

| Target Compound | -COOH, -CH₂C(O)NH₂ | ~250 (estimated) | High polarity, H-bond donor/acceptor |

| 1,2,3,4-Tetrahydroquinoline-4-carboxamide | -CONH₂ | 176.22 | Moderate solubility, neutral pH |

| Compound 58 (Piperidinyl derivative) | -N(CH3)piperidinyl | ~230 (estimated) | Lipophilic, potential CNS activity |

| Boc-protected derivative (C15H19NO4) | -Boc, -COOH | 277.32 | Crystalline, stable under acidic conditions |

Crystallographic and Spectroscopic Data

- Methyl 4-methyl-2-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-6-carboxylate: Exhibits C–H⋯π and weak C–H⋯O interactions in its crystal structure, highlighting the importance of substituent positioning on solid-state packing .

准备方法

Halogenation and Subsequent Functionalization

One classical approach involves the halogenation of a precursor tetrahydroquinoline derivative, followed by further transformations to introduce the carbamoylethyl and carboxylic acid groups. According to a patent (US5385900A), the preparation of related quinoline carboxylic acid derivatives can start from a compound (1a), which undergoes halogenation using agents such as sulfuryl chloride, chlorine, bromine, iodine, or N-halosuccinimides in solvents like chloroform, dichloromethane, acetic acid, methanol, or ethanol. The reaction temperature ranges from 0° to 100°C over 1 to 48 hours. After halogenation, aqueous workup and purification by silica gel chromatography or recrystallization yield the desired halogenated intermediate (1b), which can be further elaborated to the target compound.

Table 1: Halogenation Reaction Conditions

| Parameter | Details |

|---|---|

| Halogenating agents | Sulfuryl chloride, Cl2, Br2, I2, N-chlorosuccinimide, N-bromosuccinimide |

| Solvents | Chloroform, dichloromethane, acetic acid, methanol, ethanol |

| Temperature | 0°–100°C |

| Reaction time | 1–48 hours |

| Purification | Silica gel chromatography, recrystallization |

Metal catalysts such as Pd or Pt facilitate hydrogenation and cyclization steps, while acid catalysts promote ring closure or rearrangements. These methods allow for the introduction of carbamoylethyl groups via reductive amination with suitable amine precursors or carbamoyl sources.

Summary of Preparation Routes

| Preparation Method | Key Features | Advantages | Limitations |

|---|---|---|---|

| Halogenation followed by substitution | Versatile intermediates for further functionalization | Well-established, scalable | Requires multiple steps |

| Domino reduction-reductive amination | One-pot, high yield, stereoselective | Efficient, green chemistry | Catalyst sensitivity, substrate scope |

| Dissolving metal reduction + Michael addition | High yields, mild conditions | Good for complex ring systems | Requires careful control of conditions |

| S_NAr-terminated domino sequences | Intramolecular ring closure with electron-withdrawing groups | High selectivity | Limited to substrates with activating groups |

Detailed Research Findings

- The reduction-reductive amination domino approach yields tetrahydroquinolines with yields up to 98%, with excellent stereocontrol influenced by ester substituents and catalyst choice.

- Halogenation of tetrahydroquinoline precursors using sulfuryl chloride or N-halosuccinimides proceeds efficiently at mild temperatures and provides intermediates for carbamoylethyl group introduction.

- Dissolving metal reductions combined with Michael additions afford high yields (86–98%) of cyclized products, suitable for constructing complex tetrahydroquinoline derivatives with carboxylic acid substituents.

- Catalyst and reaction pressure critically affect product distribution between tetrahydroquinoline, dihydroquinoline, and quinoline derivatives, highlighting the need for optimization in synthesis protocols.

The preparation of 1-(1-Carbamoylethyl)-1,2,3,4-tetrahydroquinoline-4-carboxylic acid involves sophisticated synthetic strategies centered on efficient construction of the tetrahydroquinoline core and selective introduction of functional groups. Halogenation of precursors followed by nucleophilic substitution provides a classical route, while modern domino reactions—especially reduction-reductive amination sequences—offer high yields, stereoselectivity, and operational simplicity. Metal-catalyzed hydrogenations and acid-catalyzed cyclizations further expand the toolbox for synthesizing this compound. Careful control of catalyst, temperature, and reaction conditions is essential to optimize yield and selectivity.

This synthesis overview, grounded in patent literature and recent synthetic organic chemistry research, provides a comprehensive guide for researchers aiming to prepare this compound with high efficiency and purity.

常见问题

Q. What are the key synthetic strategies for preparing 1-(1-carbamoylethyl)-1,2,3,4-tetrahydroquinoline-4-carboxylic acid?

Methodological Answer:

- Cyclization Reactions : Start with substituted tetrahydroquinoline-4-carboxylic acid derivatives (e.g., cis-isomer of methyl 1-(chloroacetyl)-2-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylate) and employ Lewis acid catalysts (e.g., AlCl₃) in high-temperature conditions (378 K) to induce cyclization. Yield optimization (~73%) requires precise stoichiometry and reaction time control .

- Oxidation : Use KMnO₄/NaOH in aqueous conditions to oxidize methylquinoline intermediates, ensuring pH adjustments to isolate carboxylic acid derivatives .

- Purification : Recrystallize from ethanol or methylene chloride/hexane mixtures to obtain high-purity crystals for structural analysis .

Q. How can researchers confirm the structural identity and purity of this compound?

Methodological Answer:

- Spectroscopic Techniques :

- ¹H NMR : Analyze proton environments (e.g., methyl groups at δ ~1.15 ppm, aromatic protons at δ ~6.95–7.13 ppm) to confirm substituent positions .

- IR Spectroscopy : Identify carbonyl stretches (e.g., 1731 cm⁻¹ for ester CO, 1701 cm⁻¹ for amide NCO) .

- Chromatography : Use GC-MS to detect molecular ion peaks (e.g., m/z 245 [M⁺]) and assess purity .

- Elemental Analysis : Verify empirical formulas (e.g., C₁₄H₁₅NO₃) via combustion analysis .

Q. What safety protocols are critical during synthesis and handling?

Methodological Answer:

- Ventilation : Ensure fume hoods are used to avoid inhalation of vapors, particularly during high-temperature reactions .

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use explosion-proof equipment to mitigate static discharge risks .

- Storage : Keep the compound in airtight containers under dry, inert conditions (e.g., argon) to prevent hydrolysis or oxidation .

Advanced Research Questions

Q. How can stereochemical ambiguities in the compound’s substituents be resolved?

Methodological Answer:

- X-ray Crystallography : Resolve spatial configurations (e.g., cis/trans isomerism) by analyzing crystal packing and intermolecular interactions (e.g., C–H⋯π bonds, hydrogen bonding) .

- Comparative NMR : Use NOESY or ROESY to detect nuclear Overhauser effects between protons in close proximity, distinguishing cis/trans isomers .

Q. How should researchers address contradictions in analytical data (e.g., purity vs. yield)?

Methodological Answer:

- Multi-Method Validation : Cross-validate purity using HPLC (e.g., 98% purity threshold) alongside ¹H NMR integration to detect low-level impurities .

- Reaction Optimization : Adjust stoichiometry (e.g., AlCl₃ excess) or solvent systems (e.g., 1,2-dichlorobenzene vs. ethanol) to balance yield and side-product formation .

- Error Analysis : Quantify uncertainties in spectroscopic measurements (e.g., ±0.2 ppm for NMR shifts) to refine structural assignments .

Q. What strategies improve the compound’s stability in biological assays?

Methodological Answer:

- Derivatization : Introduce protective groups (e.g., Boc or ester moieties) to shield reactive carboxylic acid or amide functionalities during in vitro studies .

- Buffering : Use phosphate-buffered saline (PBS, pH 7.4) to mitigate pH-dependent degradation .

- Lyophilization : Stabilize the compound as a lyophilized powder for long-term storage at -20°C .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。